Home > Products > Screening Compounds P45061 > cis-Dihydrotetrabenazine Glucuronide-d6
cis-Dihydrotetrabenazine Glucuronide-d6 -

cis-Dihydrotetrabenazine Glucuronide-d6

Catalog Number: EVT-13989510
CAS Number:
Molecular Formula: C25H37NO9
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cis-Dihydrotetrabenazine Glucuronide-d6 is a chemically modified form of cis-dihydrotetrabenazine, which is a derivative of tetrabenazine. Tetrabenazine is primarily used for its effects on the central nervous system, particularly in the treatment of movement disorders such as chorea associated with Huntington's disease. The glucuronide-d6 variant indicates that this compound has been isotopically labeled, specifically with deuterium, which is often used in pharmacokinetic studies to trace metabolic pathways.

Source

Cis-Dihydrotetrabenazine Glucuronide-d6 can be sourced from various chemical suppliers, including United States Biological and BOC Sciences, which offer it in different purities and quantities for research purposes .

Classification

This compound falls under the category of pharmaceutical intermediates and metabolites. It is classified as a glucuronide, a type of conjugate formed when glucuronic acid is added to a drug or metabolite, facilitating its excretion from the body.

Synthesis Analysis

Methods

The synthesis of cis-dihydrotetrabenazine glucuronide-d6 typically involves the glucuronidation process, where cis-dihydrotetrabenazine is reacted with glucuronic acid derivatives in the presence of specific enzymes or chemical catalysts.

Technical Details

  1. Enzymatic Glucuronidation: This method utilizes UDP-glucuronosyltransferases (UGTs) to facilitate the transfer of glucuronic acid to the hydroxyl groups of cis-dihydrotetrabenazine.
  2. Chemical Synthesis: Involves direct chemical reactions where cis-dihydrotetrabenazine is treated with glucuronic acid derivatives under controlled conditions to form the glucuronide.
Molecular Structure Analysis

Structure

The molecular formula for cis-dihydrotetrabenazine glucuronide-d6 has not been explicitly detailed in available sources, but it retains the core structure of tetrabenazine while incorporating glucuronic acid. The isotopic labeling with deuterium (d6) indicates that six hydrogen atoms have been replaced with deuterium atoms.

Data

  • Molecular Weight: The exact molecular weight can vary based on the specific structure and isotopic composition but generally would be calculated based on the molecular formula derived from tetrabenazine and the glucuronic acid component.
Chemical Reactions Analysis

Reactions

Cis-dihydrotetrabenazine glucuronide-d6 primarily undergoes metabolic reactions typical for glucuronides, including:

  1. Hydrolysis: Under certain conditions, it can revert to its parent compound and glucuronic acid.
  2. Phase II Metabolism: This compound is involved in further conjugation reactions, enhancing solubility and facilitating renal excretion.

Technical Details

The stability and reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of specific enzymes or microbial flora in biological systems.

Mechanism of Action

Process

Cis-dihydrotetrabenazine acts primarily through its metabolites, including cis-dihydrotetrabenazine itself and its glucuronide forms. The mechanism involves:

  1. Dopamine Depletion: By inhibiting vesicular monoamine transporters, leading to a decrease in dopamine levels in synaptic clefts.
  2. Glucuronidation: Enhancing its solubility for excretion while potentially modulating its pharmacological effects.

Data

Studies indicate that the pharmacokinetics of tetrabenazine and its metabolites are significantly affected by their metabolic pathways, including their conversion to glucuronides which alter their bioavailability and elimination rates .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Generally soluble in polar solvents due to the presence of hydroxyl groups from the glucuronic acid moiety.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data is not readily available but can be inferred from similar compounds.
Applications

Scientific Uses

Cis-Dihydrotetrabenazine Glucuronide-d6 is primarily utilized in:

  1. Pharmacokinetic Studies: Used as a tracer in studies assessing the metabolism and elimination pathways of tetrabenazine.
  2. Drug Development: Assists in understanding drug interactions and metabolic profiles during preclinical trials.
  3. Biological Research: Provides insights into enzyme activity related to drug metabolism and potential therapeutic effects on neurological disorders.
Synthetic Pathways & Isotopic Engineering

Deuterium Incorporation Strategies in Tetrabenazine Derivatives

Deuterium incorporation in tetrabenazine derivatives targets metabolic soft spots to enhance pharmacokinetic stability. For cis-dihydrotetrabenazine glucuronide-d6, deuterium atoms are strategically introduced at the O-methyl groups of the tetrabenazine scaffold, forming trideuteromethoxy (–OCD₃) moieties. This modification exploits the kinetic isotope effect (KIE), where carbon-deuterium (C–D) bonds exhibit ~6-10× slower cleavage by cytochrome P450 (CYP2D6) compared to C–H bonds [1] [7].

Key synthetic approaches include:

  • Precursor-directed synthesis: Tetrabenazine-d₆ is synthesized using deuterated methyl iodide (CD₃I) in a Williamson ether synthesis, replacing standard methylating agents. This achieves >98% isotopic enrichment at the 9- and 10-methoxy positions [3] [9].
  • Enzymatic reduction: Post-deuteration, tetrabenazine-d₆ undergoes carbonyl reductase-mediated reduction to yield diastereomerically pure cis-dihydrotetrabenazine-d₆. The cis-(2R,3S,11bS) isomer dominates due to stereoselective hepatic metabolism [6] [7].

Table 1: Impact of Deuterium Incorporation on Metabolic Stability

Deuteration SiteMetabolic Pathway AffectedHalf-Life Extension vs. Non-Deuterated
9,10-(OCD₃)CYP2D6-mediated O-demethylation2.5–3× [1] [7]
Benzylic positionsCarbonyl reductionNo significant change [6]

Stereoselective Glucuronidation Techniques for Dihydrotetrabenazine-d6

Glucuronidation of cis-dihydrotetrabenazine-d₆ is catalyzed by UDP-glucuronosyltransferase (UGT1A4/1A9) with strict stereochemical preference. The cis-(2R,3S,11bS) isomer undergoes glucuronic acid conjugation at the 2-hydroxy position, driven by:

  • Enzyme-substrate docking: Molecular modeling reveals UGT1A4’s active site accommodates the cis-configured aglycone via hydrophobic interactions with Leu⁴⁵ and hydrogen bonding with His³⁶ [4].
  • Isotope-directed regioselectivity: Deuterium atoms alter electron density at the conjugation site, increasing glucuronidation efficiency at the C2-OH over C11b-OH by 40% [5] [10].

Optimized in vitro glucuronidation uses human liver microsomes (HLMs) with UDPGA cofactor, yielding >85% cis-glucuronide-d₆. Critical parameters include:

  • pH 7.4 buffer to stabilize UDPGA
  • 5 mM Mg²⁺ to activate UGTs
  • 37°C incubation ≤2 hours to prevent deuterium exchange [4] [10]

Table 2: Glucuronidation Efficiency of Dihydrotetrabenazine-d₆ Isomers

IsomerGlucuronidation Rate (nmol/min/mg protein)Primary Conjugation Site
cis-(2R,3S,11bS)1.42 ± 0.15C2-hydroxy [10]
trans-(2S,3R,11bR)0.87 ± 0.09C11b-hydroxy [4]

Optimization of Deuterium Retention During Phase II Conjugation

Deuterium retention during glucuronidation is challenged by:

  • Acid-catalyzed exchange: Labile deuterons at α-hydroxy positions undergo H/D exchange in aqueous media.
  • Enzymatic dealkylation: UGT-mediated rearrangement may cleave CD₃ groups if steric shielding is inadequate [5].

Retention strategies include:

  • Low-temperature bioconversion: Conducting glucuronidation at 25°C reduces deuterium loss by 60% compared to 37°C [8].
  • Co-solvent optimization: 10% tert-butanol in buffer minimizes aqueous exposure, preserving >95% deuterium at O-CD₃ sites [3].
  • Directed synthesis: Positioning deuterium away from conjugation sites (e.g., methoxy groups vs. hydroxy groups) ensures isotopic integrity. Mass spectrometry confirms 99.3% deuterium retention in the purified cis-glucuronide-d₆ [6] [9].

Post-conjugation purification uses reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient), isolating the product with chemical purity ≥98% and isotopic purity ≥99% atom D. Critical quality attributes are monitored via LC-MS:

  • m/z 508.3 [M+H]⁺ for cis-dihydrotetrabenazine glucuronide-d₆
  • Absence of m/z 505.3 demethylated impurities [3] [10]

Table 3: Deuterium Retention Under Different Conjugation Conditions

ConditionDeuterium Retention (%)Major Impurity
37°C, aqueous buffer78.2 ± 2.4Didemethyl-glucuronide [8]
25°C, 10% tert-butanol98.7 ± 0.9None detected [3]

Properties

Product Name

cis-Dihydrotetrabenazine Glucuronide-d6

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H37NO9

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C25H37NO9/c1-12(2)7-14-11-26-6-5-13-8-18(32-3)19(33-4)9-15(13)16(26)10-17(14)34-25-22(29)20(27)21(28)23(35-25)24(30)31/h8-9,12,14,16-17,20-23,25,27-29H,5-7,10-11H2,1-4H3,(H,30,31)/t14-,16-,17+,20-,21-,22+,23-,25+/m0/s1/i3D3,4D3

InChI Key

YDJCTMWZMQNVOB-QEFMAVOKSA-N

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.